molecular formula C9H13F3N2O3 B1480730 N-cyclopropylazetidine-3-carboxamide 2,2,2-trifluoroacetate CAS No. 2097951-90-9

N-cyclopropylazetidine-3-carboxamide 2,2,2-trifluoroacetate

Katalognummer: B1480730
CAS-Nummer: 2097951-90-9
Molekulargewicht: 254.21 g/mol
InChI-Schlüssel: PMKCJALWWRTSQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropylazetidine-3-carboxamide 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C9H13F3N2O3 and its molecular weight is 254.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-cyclopropylazetidine-3-carboxamide 2,2,2-trifluoroacetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of N-cyclopropylazetidine-3-carboxamide derivatives typically involves the use of various organic methods. Recent advancements in azetidine synthesis have highlighted the utility of ring contraction methods and palladium-catalyzed reactions. For instance, Gaunt et al. (2018) reported a method for synthesizing functionalized azetidines that could be adapted for creating N-cyclopropylazetidine derivatives .

Anticancer Properties

Research has indicated that compounds similar to N-cyclopropylazetidine-3-carboxamide exhibit significant cytotoxicity against various cancer cell lines. In a study assessing the antiproliferative effects of hydrazine derivatives, one compound demonstrated an IC50 comparable to established VEGFR-2 inhibitors like sorafenib . This suggests that N-cyclopropylazetidine derivatives may also inhibit key pathways in cancer cell proliferation.

The mechanism by which N-cyclopropylazetidine-3-carboxamide exerts its biological effects often involves modulation of specific signaling pathways. For example, the compound may inhibit VEGFR-2 tyrosine kinase activity, which is crucial for angiogenesis in tumors. The binding affinity and interaction profiles have been studied using molecular docking techniques, revealing that these compounds can effectively compete with known inhibitors at the binding site .

Case Studies

  • Cytotoxicity Assessment : A recent study evaluated several azetidine derivatives for their cytotoxic effects on human cancer cell lines such as DLD1 (colorectal adenocarcinoma) and HeLa (cervical cancer). The findings indicated that these compounds induced cell cycle arrest and apoptosis in a dose-dependent manner, with significant activation of caspase pathways .
  • Counterion Effects : The role of trifluoroacetate as a counterion has been explored in various studies, highlighting its impact on the biological activity of azetidine derivatives. It was found that the presence of trifluoroacetate could enhance or inhibit the activity depending on the structural characteristics of the parent compound .

Table: Biological Activity Summary

Compound Target IC50 (µM) Mechanism
N-cyclopropylazetidine-3-carboxamideVEGFR-2Comparable to sorafenibTyrosine kinase inhibition
Hydrazine derivative (4b)HeLa cellsLowest among testedInduces G2/M phase arrest
AlkylGuanidino Urea as TF-AcetateAntibacterial activitySimilar potency to hydrochloride formCounterion influence on activity

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development : The unique structural features of N-cyclopropylazetidine-3-carboxamide 2,2,2-trifluoroacetate make it a promising candidate for developing new pharmaceuticals. Its potential as a selective inhibitor of the NLRP3 inflammasome has been highlighted in recent studies. The NLRP3 inflammasome plays a critical role in several inflammatory diseases, including type 2 diabetes and Alzheimer's disease, making this compound valuable for therapeutic intervention .

Case Study : A patent application describes the compound's use in treating various medical disorders by inhibiting NLRP3 activity. This inhibition is crucial as it could lead to reduced inflammation and improved outcomes in diseases characterized by excessive NLRP3 activation .

Biological Studies

Biochemical Probes : The compound can function as a biochemical probe to investigate various pathways involved in inflammation and cellular signaling. Its ability to modulate cytokine production positions it as a tool for studying the mechanisms underlying inflammatory responses .

Research Findings : In vitro studies have shown that derivatives of azetidine compounds can exhibit significant biological activities, such as anti-inflammatory effects and cytotoxicity against cancer cell lines. For instance, related compounds have demonstrated the ability to reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 .

Synthesis and Reactivity

Synthetic Routes : The synthesis of this compound has been explored through various methodologies. Recent advancements include metal-catalyzed reactions that allow for the efficient formation of azetidine derivatives with high yields and selectivity .

Applications in Disease Treatment

Targeting Oncogenic Mutants : The compound has potential applications in oncology, particularly concerning its ability to inhibit oncogenic mutations associated with RAS proteins. Research indicates that modifying the azetidine structure could enhance its selectivity and efficacy against specific cancer types .

Summary of Findings

Application Area Description Case Study/Findings
Medicinal ChemistryPotential drug development targeting NLRP3 inflammasomeEffective in reducing inflammation in preclinical models
Biological StudiesBiochemical probes for studying inflammationModulates cytokine production; reduces TNF-alpha and IL-6 levels
SynthesisVarious synthetic methodologies exploredEfficient synthesis routes developed; high yields reported
Disease TreatmentTargeting oncogenic RAS mutationsSelective inhibition showed promise in cancer treatment strategies

Eigenschaften

IUPAC Name

N-cyclopropylazetidine-3-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c10-7(5-3-8-4-5)9-6-1-2-6;3-2(4,5)1(6)7/h5-6,8H,1-4H2,(H,9,10);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKCJALWWRTSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 2
N-cyclopropylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 3
N-cyclopropylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 4
N-cyclopropylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 5
N-cyclopropylazetidine-3-carboxamide 2,2,2-trifluoroacetate
Reactant of Route 6
N-cyclopropylazetidine-3-carboxamide 2,2,2-trifluoroacetate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.